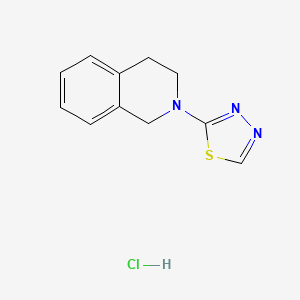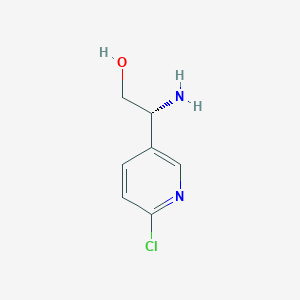![molecular formula C17H22N2O5S B2846202 benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1903884-38-7](/img/structure/B2846202.png)
benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules and pharmaceuticals . It also contains a piperazine ring, which is a common feature in many drugs due to its ability to interact with various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, and the attachment of the benzo[d][1,3]dioxol-5-yl group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group and the piperazine ring . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions, depending on the specific conditions. For example, the piperazine ring could potentially be alkylated, while the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water, while the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .科学的研究の応用
Anticancer Research
The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have explored its effects on various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further mechanistic studies revealed that it induces apoptosis in CCRF-CEM cancer cells and causes cell cycle arrest at the S phase . Investigating its interactions with microtubules and tubulin could provide valuable insights for developing novel anticancer agents.
Antimicrobial Properties
Studies have shown that related compounds exhibit antibacterial and antifungal activities . The compound’s structural features may contribute to its effectiveness against microbial pathogens. Further research could explore its potential as an antimicrobial agent.
Synthesis of Coenzyme Q Analogues
Researchers have developed an intermediate for synthesizing methoxy-analogues of coenzymes Q using a similar compound . Coenzyme Q analogues play essential roles in cellular energy production and have implications for cancer treatment. Investigating this compound’s role in coenzyme Q synthesis could lead to valuable insights.
Antiproliferative Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles, structurally related to our compound, were evaluated for antiproliferative activity against cancer cells . These derivatives showed promising results, particularly against CCRF-CEM cells. Further optimization based on this template could yield more potent analogs.
Pharmacophore Design
Given the indole nucleus’s versatility, our compound could serve as a pharmacophore for designing novel anticancer agents . Exploring modifications around its core structure may lead to compounds with improved efficacy and selectivity.
Sustainable Synthesis
Efforts to synthesize this compound have focused on green solvents and sustainable methods . Investigating its synthesis under flow conditions and using recyclable catalysts could contribute to environmentally friendly processes.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-17(13-1-2-15-16(11-13)24-12-23-15)19-7-5-18(6-8-19)14-3-9-25(21,22)10-4-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDFAZXBYMFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

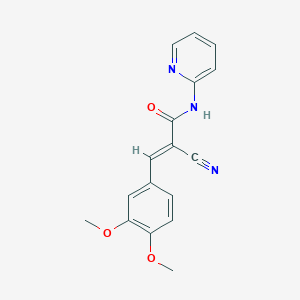
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

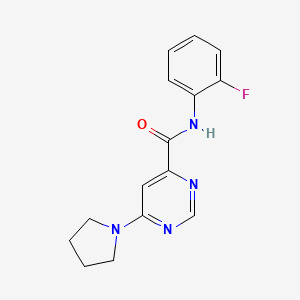
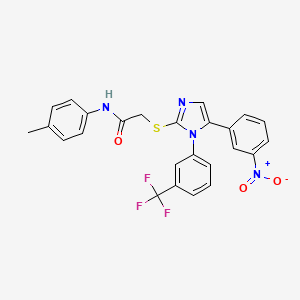


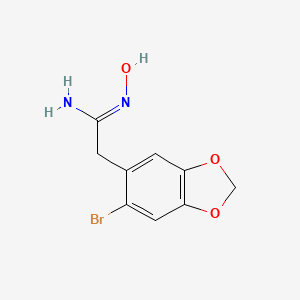



![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)
